![molecular formula C11H12ClNO B1665580 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime CAS No. 55224-94-7](/img/structure/B1665580.png)
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Overview
Description
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime, also known as 4-CPMB, is an oxime compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorophenylmethyl-3-buten-2-one and is used in various studies involving in vitro and in vivo experiments.
Scientific Research Applications
Antimicrobial Agents
Some 4-chlorophenyl derivatives are used to prepare antimicrobial agents, highlighting their importance in medical research and treatment development .
Antioxidant Agents
These compounds can also lead to the development of antioxidant agents, which play a significant role in preventing oxidative stress-related diseases .
Antitumor Agents
Research into 4-chlorophenyl derivatives includes their use in creating antitumor agents, contributing to cancer research and therapy .
Nucleotide Anti-viral Prodrug
They are utilized in preparing nucleotide anti-viral prodrugs, indicating their significance in antiviral research and treatment strategies .
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target botrytis cinerea and alternaria alternata . These targets play a crucial role in the pathogenesis of various plant diseases.
Mode of Action
For instance, Pyraclostrobin acts by inhibiting mitochondrial respiration, blocking electron transfer within the respiratory chain, which in turn disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Biochemical Pathways
Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, leading to a reduction in stem elongation .
Result of Action
A related compound, pyraclostrobin, has been shown to cause a transient but marked reduction in food intake and body-weight gain .
Action Environment
It is known that environmental factors such as temperature, ph, and light can significantly impact the action and stability of similar compounds .
properties
IUPAC Name |
(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJEUOFLVQMCL-NJHPPEEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime | |
CAS RN |
55224-94-7 | |
Record name | Ap-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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